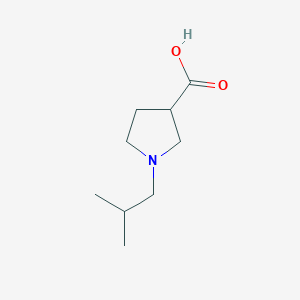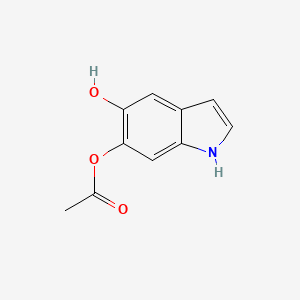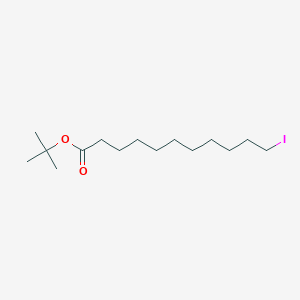![molecular formula C24H18N4O B15217109 Acetamide, N-[2-(benzo[a]phenazin-5-ylamino)phenyl]- CAS No. 61316-66-3](/img/structure/B15217109.png)
Acetamide, N-[2-(benzo[a]phenazin-5-ylamino)phenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(Benzo[a]phenazin-5-ylamino)phenyl)acetamide is a complex organic compound that belongs to the phenazine family. Phenazines are nitrogen-containing heterocyclic compounds known for their diverse biological activities, including antimicrobial, antitumor, and antioxidant properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Benzo[a]phenazin-5-ylamino)phenyl)acetamide typically involves multiple steps, starting with the formation of the phenazine core. One common method is the oxidative cyclization of 1,2-diaminobenzene with diphenylamines . The intermediate benzo[a]phenazin-5-ol is then reacted with 2-aminophenylacetamide under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of catalysts and controlled environments to facilitate the reactions efficiently .
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-(Benzo[a]phenazin-5-ylamino)phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, hydroquinone derivatives, and various substituted phenazines .
Applications De Recherche Scientifique
N-(2-(Benzo[a]phenazin-5-ylamino)phenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and antitumor properties.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of N-(2-(Benzo[a]phenazin-5-ylamino)phenyl)acetamide involves its interaction with specific molecular targets. In biological systems, it can intercalate into DNA, disrupting replication and transcription processes. It may also generate reactive oxygen species, leading to oxidative stress and cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phenazine-1-carboxylic acid
- Clofazimine
- Pyocyanin
- Chlororaphine
- Iodinin
Uniqueness
N-(2-(Benzo[a]phenazin-5-ylamino)phenyl)acetamide stands out due to its unique structure, which combines the phenazine core with an acetamide group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
61316-66-3 |
|---|---|
Formule moléculaire |
C24H18N4O |
Poids moléculaire |
378.4 g/mol |
Nom IUPAC |
N-[2-(benzo[a]phenazin-5-ylamino)phenyl]acetamide |
InChI |
InChI=1S/C24H18N4O/c1-15(29)25-18-10-4-5-11-19(18)26-22-14-23-24(17-9-3-2-8-16(17)22)28-21-13-7-6-12-20(21)27-23/h2-14,26H,1H3,(H,25,29) |
Clé InChI |
TWGLWJBPUZUOFQ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC=CC=C1NC2=CC3=NC4=CC=CC=C4N=C3C5=CC=CC=C52 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


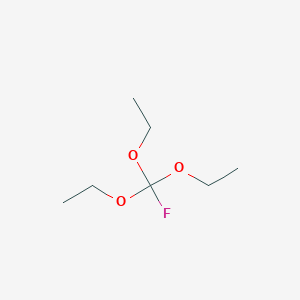
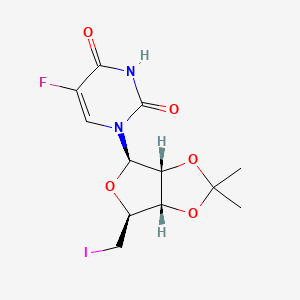
![2,6-Dichloro-7-{[4-(chloromethyl)phenyl]methyl}-7H-purine](/img/structure/B15217041.png)
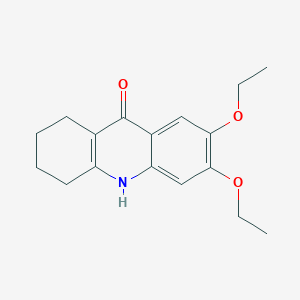

![12-hydroxy-1,10-bis(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B15217066.png)
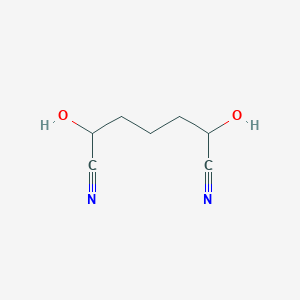
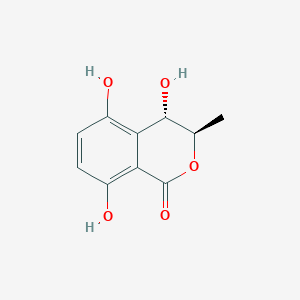
![Bicyclo[4.2.2]decan-7-one](/img/structure/B15217084.png)
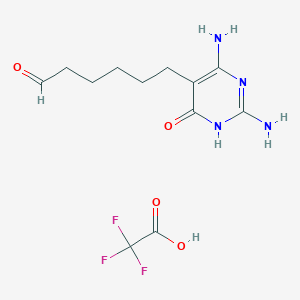
![7-Chloro-3-ethyl-3h-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine](/img/structure/B15217097.png)
